molecular formula C16H19N3O4S B2440098 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034474-38-7

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2440098
CAS No.: 2034474-38-7
M. Wt: 349.41
InChI Key: KJGOEXDQOGIEIK-UHFFFAOYSA-N
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Description

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity : Some studies focus on the chemical synthesis of pyrimidine derivatives and their potential reactivity. For instance, Spada, Klein, and Otter (2009) explored the synthesis of furo- and thieno[3,2-d]pyrimidines from 5-alkynyloxy-, 5-alkynylthio, and 5-alkynylsulfinyl-pyrimidines (Spada, Klein, & Otter, 2009).
  • Crystal Structure and Molecular Conformation : Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, highlighting its potential as an antineoplastic agent (Banerjee et al., 2002).

Biological Applications

  • Antiviral Activity : Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with notable antiviral activity, specifically against retroviruses, including human immunodeficiency virus (HIV) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
  • Antitumor Agents : Liu et al. (2016) reported on the design and synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and AICARFTase, showing potential as antitumor agents (Liu et al., 2016).

Chemical Reactions and Synthesis Methods

  • Synthesis of Novel Compounds : Jahanshahi et al. (2018) detailed a one-pot synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst, demonstrating the versatility in synthesizing pyrimidine derivatives (Jahanshahi, Mamaghani, Haghbin, Nia, & Rassa, 2018).

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-4-5-14(22-2)15(10-12)24(20,21)19-9-6-13(11-19)23-16-17-7-3-8-18-16/h3-5,7-8,10,13H,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGOEXDQOGIEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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